molecular formula C21H17BrN4O3S B2617989 3-(3-bromophenyl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1111316-49-4

3-(3-bromophenyl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Cat. No.: B2617989
CAS No.: 1111316-49-4
M. Wt: 485.36
InChI Key: IWYLVHFTPRCARH-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at position 3 with a 3-bromophenyl group and at position 6 with a sulfanyl-linked methyl-1,2,4-oxadiazole moiety bearing 3,5-dimethoxyphenyl. The bromophenyl group introduces steric bulk and electron-withdrawing effects, while the dimethoxyphenyl substituent enhances solubility through its electron-donating methoxy groups. Synthesis of such derivatives typically involves nucleophilic substitution or cyclization reactions, as seen in analogous sulfonate pyridazine syntheses .

Properties

IUPAC Name

5-[[6-(3-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O3S/c1-27-16-9-14(10-17(11-16)28-2)21-23-19(29-26-21)12-30-20-7-6-18(24-25-20)13-4-3-5-15(22)8-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYLVHFTPRCARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=CC=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the bromophenyl group and the oxadiazole moiety. Common reagents used in these reactions include bromine, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents on the phenyl ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.

    Medicine: The compound’s potential bioactivity suggests it could be explored as a lead compound in drug discovery, particularly for diseases where modulation of specific molecular targets is required.

    Industry: In materials science, the compound could be used to develop new polymers or other materials with desirable physical and chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structural features suggest it could modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

3-(3-Methoxyphenyl)-6-[({3-[3-(Trifluoromethyl)phenyl]-1,2,4-Oxadiazol-5-yl}methyl)sulfanyl]pyridazine
  • Substituent Differences :
    • Pyridazine position 3 : Methoxyphenyl (electron-donating) vs. bromophenyl (electron-withdrawing).
    • Oxadiazole position 3 : Trifluoromethylphenyl (strongly electron-withdrawing, lipophilic) vs. 3,5-dimethoxyphenyl (electron-donating, polar).
  • Physicochemical Implications :
    • The trifluoromethyl group increases lipophilicity (higher logP), whereas dimethoxy groups improve aqueous solubility.
    • Bromine’s steric bulk may hinder rotational freedom compared to methoxy .
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-Bromophenyl)-1H-pyrazol-5-yl)-(6,6-Dimethyl-6,7-dihydro-1H-indol-4(5H)-one)
  • Core Structure: Triazinoindole-pyrazole vs. pyridazine-oxadiazole.

Comparative Data Table

Property Target Compound 3-(3-Methoxyphenyl)-6-[({3-[3-(Trifluoromethyl)phenyl]...}methyl)sulfanyl]pyridazine 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-Bromophenyl)-1H-pyrazol-5-yl)...
Molecular Formula C₂₂H₁₈BrN₅O₃S C₂₂H₁₆F₃N₅O₂S C₂₈H₂₃BrN₆O₂
Molecular Weight (g/mol) 520.38 489.45 563.43
Key Substituents 3-Bromophenyl, 3,5-dimethoxy 3-Methoxyphenyl, 3-CF₃ 4-Bromophenyl, triazinoindole
logP (Predicted) ~3.2 (moderate lipophilicity) ~4.1 (highly lipophilic) ~3.8 (moderate lipophilicity)
Synthetic Route Thiol-ether formation + oxadiazole cyclization Similar sulfanyl bridging, oxadiazole cyclization Bromophenyl incorporation via Suzuki coupling

Functional Implications

  • Electron Effects :
    • Bromine (target compound) vs. methoxy (analog ) at pyridazine position 3 alters electronic density, impacting binding to enzymatic active sites (e.g., kinases or phosphatases).
    • Dimethoxyphenyl’s electron donation may enhance interaction with polar residues in target proteins compared to trifluoromethyl’s electron withdrawal.
  • Solubility & Bioavailability :
    • The target compound’s dimethoxyphenyl group likely improves solubility over the trifluoromethyl analog, favoring oral bioavailability.
    • Sulfanyl bridges in both compounds may reduce metabolic degradation compared to sulfonates .

Biological Activity

The compound 3-(3-bromophenyl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a derivative of pyridazine that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions including the formation of oxadiazole derivatives and subsequent coupling reactions. The detailed synthetic pathway often includes:

  • Formation of a chalcone derivative through Claisen–Schmidt condensation.
  • Cyclocondensation reactions involving various amines and thiols to introduce the sulfanyl group.

Anticancer Properties

Research indicates that derivatives containing the 1,2,4-oxadiazole moiety exhibit significant anticancer activity. The oxadiazole ring has been associated with:

  • Inhibition of tumor cell proliferation: Compounds similar to our target have shown IC50 values in the low micromolar range against various cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
  • Mechanisms of action: These compounds may induce apoptosis and inhibit angiogenesis by modulating key signaling pathways involved in cell survival and proliferation.
CompoundTarget Cell LineIC50 (µM)Mechanism
3-(3-bromophenyl)-6-{...}HeLa0.83 ± 0.07Apoptosis induction
3-(3-bromophenyl)-6-{...}MCF-70.95 ± 0.05Angiogenesis inhibition

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties:

  • Broad-spectrum activity: Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) often in the range of 15.62 µg/mL .
  • Potential applications: This suggests utility in treating infections caused by resistant bacterial strains.

Analgesic Effects

Studies have indicated that analogs of this compound exhibit analgesic properties:

  • Peripheral and central analgesic activity: In animal models, compounds were shown to reduce pain responses significantly when tested using methods like the acetic acid-induced writhing test .

Case Studies

  • Study on Anticancer Activity: A recent study evaluated a series of pyridazine derivatives for their anticancer effects. The compound exhibited potent cytotoxicity against multiple cancer cell lines with a notable ability to inhibit cell migration and invasion.
  • Antimicrobial Evaluation: In another study, a related compound was tested against various bacterial strains, demonstrating significant antibacterial activity at low concentrations, suggesting its potential as a lead compound for antibiotic development.

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